3-Methylbutan-2-yl dimethylphosphinate
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Overview
Description
3-Methylbutan-2-yl dimethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutan-2-yl dimethylphosphinate can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-ol with dimethylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphinate ester.
Another method involves the use of H-phosphonates, which can be reacted with alkyl halides under basic conditions to form the corresponding phosphinate esters. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutan-2-yl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinate group to phosphine, which can be further functionalized.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphinates
Scientific Research Applications
3-Methylbutan-2-yl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphinate-binding proteins.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties
Mechanism of Action
The mechanism of action of 3-Methylbutan-2-yl dimethylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The phosphinate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphinate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but lacks the phosphinate group.
3-Methylbutan-2-yl group: A common structural motif in organic chemistry.
Uniqueness
3-Methylbutan-2-yl dimethylphosphinate is unique due to the presence of the phosphinate group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in applications where phosphinate functionality is required, such as enzyme inhibition and flame retardancy.
Properties
CAS No. |
100689-58-5 |
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Molecular Formula |
C7H17O2P |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-dimethylphosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C7H17O2P/c1-6(2)7(3)9-10(4,5)8/h6-7H,1-5H3 |
InChI Key |
QSQINIVHHMCUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OP(=O)(C)C |
Origin of Product |
United States |
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